[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)16-7-17(14(13)20)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQVFIEEYDAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidinone core, followed by the introduction of the fluorophenyl group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent positions, functional groups, and fused ring systems. Key examples include:
Positional Isomers and Substituent Variations
Functional Group Modifications
- Acid vs.
Fused Ring Systems
- Benzothiophene Analogs: Compounds like 6-fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: Not provided) replace the thiophene ring with a benzothiophene, expanding aromatic surface area for DNA intercalation or topoisomerase inhibition .
Biologische Aktivität
[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a thienopyrimidinone core combined with a fluorophenyl group and an acetic acid moiety. Its chemical formula is , with a molecular weight of approximately 292.30 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C14H9FN2O3S |
| Molecular Weight | 292.30 g/mol |
| LogP | 4.1411 |
| Polar Surface Area | 47.983 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route includes the preparation of the thienopyrimidinone core followed by the introduction of the fluorophenyl group and acetic acid moiety. Reaction conditions often utilize strong bases like sodium hydride in polar solvents such as dimethylformamide (DMF) to facilitate these transformations.
Anticancer Potential
Recent studies have indicated that [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Notably, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis.
Research Findings:
In a biochemical assay, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid demonstrated an inhibition rate of 70% at a concentration of 10 µM against COX-1 and COX-2 enzymes.
Antimicrobial Activity
Another area of interest is its antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Q & A
Q. What are the common synthetic routes for preparing [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid, and what are the critical intermediates?
Answer: The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
- Cyclization : Formation of the thieno[3,2-d]pyrimidine core via cyclocondensation of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., DMF or DMSO) .
- Fluorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group at the 7-position .
- Acetic Acid Moiety Addition : Alkylation or amidation reactions to attach the acetic acid group at the 3-position .
Q. Critical Intermediates :
Thieno[3,2-d]pyrimidin-4-one core.
7-Halo-thieno[3,2-d]pyrimidin-4-one (for cross-coupling).
3-(Chloroethyl)-thieno[3,2-d]pyrimidin-4-one (for acetic acid linkage).
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer:
Q. What in vitro assays are recommended to evaluate cytotoxicity against cancer cell lines?
Answer:
- MTT Assay : Measure IC₅₀ values in cell lines like A549 (lung), HCT116 (colon), and MCF-7 (breast) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
- Enzyme Inhibition : Screen for kinase or protease targets (e.g., DPP-4 inhibition assays) .
Q. Table 1: Cytotoxicity Data from Analogous Compounds
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| A549 | 1.2–3.8 | Doxorubicin |
| HCT116 | 0.9–4.5 | Thieno-pyrimidine analogs |
| MCF-7 | 2.1–5.6 | Benzothieno derivatives |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to THF or EtOH for coupling steps to reduce side reactions .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
- Temperature Control : Maintain 80–100°C for cyclization; lower temps (50–60°C) for acid-sensitive steps .
Q. Key Metrics :
Q. What strategies address low aqueous solubility for biological testing?
Answer:
- Co-Solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Prodrug Design : Convert carboxylic acid to methyl ester for improved membrane permeability, hydrolyzing in vivo .
- Salt Formation : Prepare sodium or lysine salts to enhance solubility (e.g., sodium salt solubility: 12 mg/mL vs. 0.3 mg/mL for free acid) .
Q. How to resolve discrepancies in reported biological activity data?
Answer:
- Experimental Variables :
- Validation Steps :
- Replicate assays with internal controls (e.g., cisplatin for cytotoxicity).
- Use orthogonal assays (e.g., ATP-luciferase alongside MTT) .
- Structural Confirmation : Re-analyze NMR and HRMS to rule out degradation .
Case Study : A study reported IC₅₀ = 2.5 μM in HCT116, while another found IC₅₀ = 8.7 μM. Discrepancy resolved by identifying residual DMSO (>0.2%) in the latter, which suppressed activity .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Map interactions with DPP-4 or kinase targets (e.g., AutoDock Vina) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity .
- MD Simulations : Assess stability of the fluorophenyl-acetic acid moiety in binding pockets (e.g., GROMACS) .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent Position | Modification | Effect on IC₅₀ |
|---|---|---|
| 7-aryl | 4-F vs. 4-CH₃ | 4-F increases potency 3-fold |
| 3-acetic acid | Ester vs. acid | Ester improves bioavailability |
Q. How to design in vivo studies to evaluate therapeutic potential?
Answer:
- Animal Models : Use xenograft mice (e.g., HCT116 tumors) with daily oral dosing (10–50 mg/kg) .
- Pharmacokinetics : Measure plasma half-life (T½) and bioavailability via LC-MS/MS .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Key Finding : A related compound showed tumor growth inhibition of 68% at 25 mg/kg but induced hepatotoxicity at 50 mg/kg, necessitating dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
